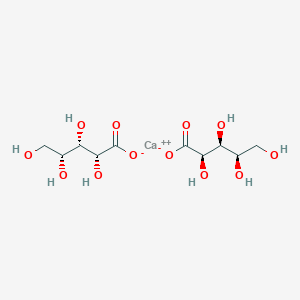
D-Xylonic Acid Calcium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .
Industrial Production Methods
In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid.
Reduction: It can be reduced to form glucose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.
Major Products
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Various metal gluconates, depending on the substituting cation.
Applications De Recherche Scientifique
Calcium gluconate has a wide range of applications in scientific research:
Mécanisme D'action
Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium lactate: Another calcium salt used to treat calcium deficiencies.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Often used in dietary supplements for better absorption.
Uniqueness
Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .
Propriétés
Formule moléculaire |
C10H18CaO12 |
|---|---|
Poids moléculaire |
370.32 g/mol |
Nom IUPAC |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |
Clé InChI |
XAHGBSMZOUCKFJ-GUHQSNPFSA-L |
SMILES isomérique |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8579552.png)
![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)


![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)






![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)

![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)
